![molecular formula C21H19F2N3O2S B2481041 2-((1-(2,6-difluorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone CAS No. 921566-81-6](/img/structure/B2481041.png)
2-((1-(2,6-difluorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone
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Description
Synthesis Analysis
The synthesis of complex molecules like 2-((1-(2,6-difluorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone often involves multi-step chemical processes, including reactions such as condensation, cyclization, and functionalization. For example, compounds with structural similarities have been synthesized using click chemistry approaches, characterized by IR, NMR, and MS studies, highlighting the effectiveness of these methods in yielding targeted complex molecules with high purity (Govindhan et al., 2017).
Molecular Structure Analysis
The molecular structure of such compounds is critically analyzed through techniques like single-crystal X-ray diffraction (XRD), which confirms the spatial arrangement of atoms within the molecule. Hirshfeld surface analysis further elucidates intermolecular interactions, providing insights into the compound's stability and reactivity characteristics (Govindhan et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving 2-((1-(2,6-difluorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone can include nucleophilic substitution, oxidation, and reduction processes, significantly influenced by the molecule's functional groups and electronic structure. The reactivity towards different reagents and conditions can elucidate the compound's chemical behavior and potential applications in synthesis and medicinal chemistry.
Physical Properties Analysis
Physical properties such as solubility, melting point, and thermal stability of the compound are crucial for its handling and application in different environments. Techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide data on the thermal stability and phase transitions, important for storage and application conditions (Govindhan et al., 2017).
Scientific Research Applications
Synthesis and Characterization
- The compound under review has been synthesized using a click chemistry approach, starting with 2-azido-1-(4-(6-fluorobenzo[d]isooxazol-3-yl)piperidin-1-yl)ethanone, leading to a compound characterized by IR, NMR, and MS studies. It underwent thermal stability analysis using TGA and DSC techniques, and its structure was confirmed through single crystal XRD analysis (Govindhan et al., 2017).
Anticancer Activities
- Novel hybrid compounds, which include structural elements similar to the compound of interest, specifically indolo[b]tetrahydrofuran and imidazolium salts, were synthesized and evaluated against human tumor cell lines, showing significant inhibitory activity (Zhengfen et al., 2017).
Antiproliferative Effects and Molecular Interaction
- Hydroxyl-containing benzo[b]thiophene analogs related to the compound demonstrated selectivity towards laryngeal cancer cells and were speculated to possess antiproliferative activity. These compounds showed increased antioxidant enzyme activity, reduced ROS production, and induced apoptosis, highlighting their potential for combinational therapy in cancer (Haridevamuthu et al., 2023).
Antibacterial Studies
- Similar imidazole-based compounds were synthesized and demonstrated antibacterial activity against gram-positive and gram-negative bacteria, illustrating the potential antimicrobial applications of such compounds (Patel et al., 2011).
Derivative Synthesis and Applications
- Another study involved the synthesis of derivatives like oxazepine, pyrazole, and isoxazole from related compounds, which were characterized and might have potential applications in various biochemical processes or drug development (Adnan et al., 2014).
Antimicrobial Activity of Related Compounds
- 2-((4-(1H-benzo[d]imidazol-2-yl)-6-(2-ethylcyclopentyl) pyrimidin-2-yl)thio)-N-methylacetamide, a compound structurally similar to the one of interest, exhibited notable antimicrobial action, suggesting potential antimicrobial applications for related compounds (Ch, 2022).
properties
IUPAC Name |
2-[1-[(2,6-difluorophenyl)methyl]-5-(hydroxymethyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N3O2S/c22-17-5-3-6-18(23)16(17)11-26-15(12-27)10-24-21(26)29-13-20(28)25-9-8-14-4-1-2-7-19(14)25/h1-7,10,27H,8-9,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDYYPLVRJXMFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=C(N3CC4=C(C=CC=C4F)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2,6-difluorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone |
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